molecular formula C8H4Cl2O4 B042647 2,6-Dichloroterephthalic acid CAS No. 116802-97-2

2,6-Dichloroterephthalic acid

Cat. No. B042647
M. Wt: 235.02 g/mol
InChI Key: LJUJMEBEACINIP-UHFFFAOYSA-N
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Patent
US07452905B2

Procedure details

A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[Cl:14][C:15]1[CH:23]=[C:22]([C:24]([OH:26])=[O:25])[CH:21]=[C:20]([Cl:27])[C:16]=1[C:17](O)=[O:18].[CH3:28][OH:29]>>[CH3:28][O:29][C:17](=[O:18])[C:16]1[C:15]([Cl:14])=[CH:23][C:22]([C:24]([O:26][CH3:1])=[O:25])=[CH:21][C:20]=1[Cl:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)C(=O)O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1Cl)C(=O)OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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